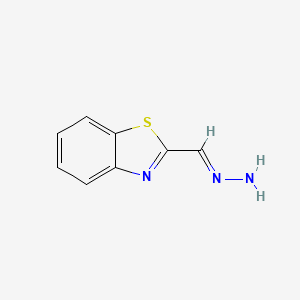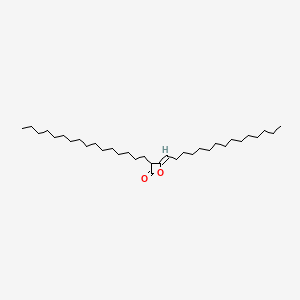
1-Hydroxy-2,4-bis(phenylamino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,4-bis(phenylamino)anthraquinone is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with aniline. The typical synthetic route involves:
Nitration: of anthraquinone to form nitroanthraquinone.
Reduction: of nitroanthraquinone to aminoanthraquinone.
Amination: of aminoanthraquinone with aniline under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-2,4-bis(phenylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of high-performance pigments for plastics and textiles.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,4-bis(phenylamino)anthraquinone involves its ability to interact with molecular targets through its quinone structure. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage and cellular signaling .
Comparación Con Compuestos Similares
- 1,4-Bis(phenylamino)anthraquinone
- 1-Hydroxy-4-phenylaminoanthraquinone
- 2-Hydroxy-3-phenylaminoanthraquinone
Comparison: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This pattern imparts distinct chemical and physical properties, such as solubility and reactivity, making it particularly suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
81-70-9 |
|---|---|
Fórmula molecular |
C26H18N2O3 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2,4-dianilino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O3/c29-24-18-13-7-8-14-19(18)25(30)23-22(24)20(27-16-9-3-1-4-10-16)15-21(26(23)31)28-17-11-5-2-6-12-17/h1-15,27-28,31H |
Clave InChI |
PEMIJWTVSXCRRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
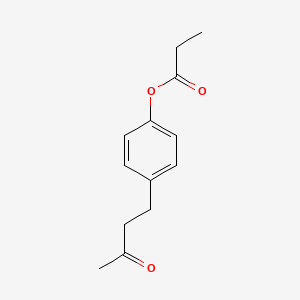
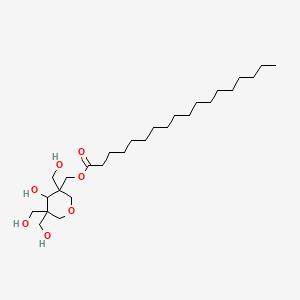

![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
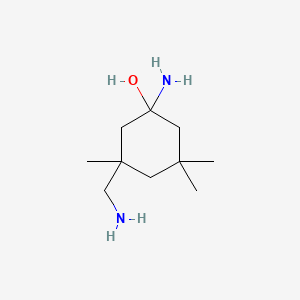
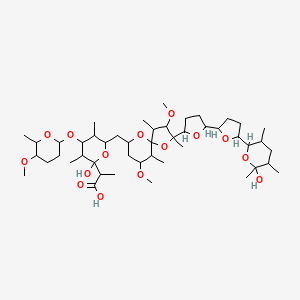
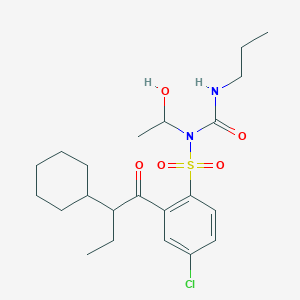
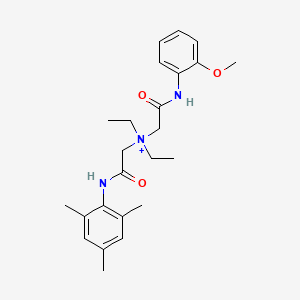
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
